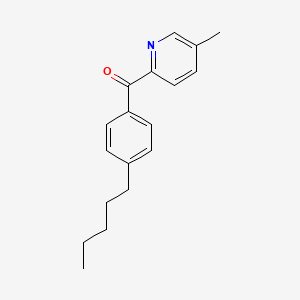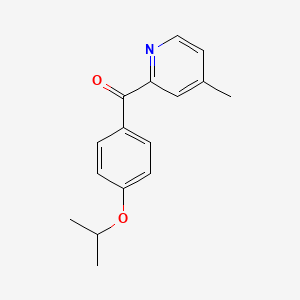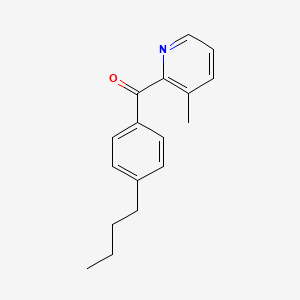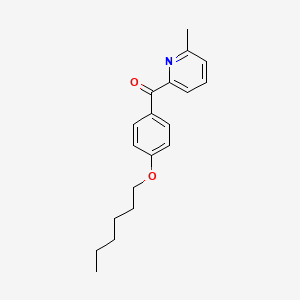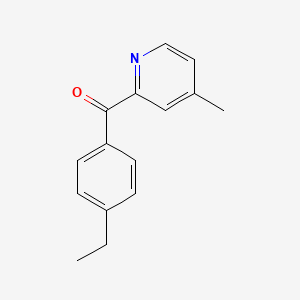
2-(4-Ethylbenzoyl)-4-methylpyridine
描述
“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-(4-Ethylbenzoyl)benzoic acid has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Molecular Structure Analysis
The molecular structure of 2-(4-Ethylbenzoyl)benzoic acid is represented by the formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Chemical Reactions Analysis
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethylbenzoyl)benzoic acid are represented by its molecular formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .科研应用
1. Supramolecular Association in Organic Acid–Base Salts
Research by Khalib, Thanigaimani, Arshad, and Razak (2014) on related compounds demonstrates the importance of 2-amino-4-methylpyridine derivatives in forming supramolecular associations. These associations are crucial in understanding proton-transfer complexes and hydrogen bonding, which can have implications in material science and chemistry (Khalib et al., 2014).
2. Oxidation and Derivatization in Organic Synthesis
The work of Jahangir et al. (1990) showcases the reactivity of 4-methylpyridines, including derivatives like 2-(4-Ethylbenzoyl)-4-methylpyridine, in oxidative coupling reactions. This process is significant in organic synthesis, offering pathways for creating complex organic compounds (Jahangir et al., 1990).
3. Hydrodesulfurization and Hydrodenitrogenation Catalysts
Research by Egorova and Prins (2004) indicates the potential use of methylpyridines in understanding the inhibition effects in hydrodesulfurization and hydrodenitrogenation processes. This has practical applications in enhancing the efficiency of catalytic reactions in industrial processes (Egorova & Prins, 2004).
4. Role in Spin-Crossover Iron(II) Complexes
Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, and Kojima (2010) explore the use of similar pyridine compounds in developing spin-crossover Iron(II) complexes. These complexes have potential applications in molecular switches and sensors (Nishi et al., 2010).
5. Crystal Structure Analysis in Material Science
Studies like those by Antony et al. (2018) focus on the crystal structure analysis of stilbazole derivatives, including methylpyridines. Understanding the crystal structures of such compounds is crucial for material science, particularly in designing new materials with specific properties (Antony et al., 2018).
Safety And Hazards
未来方向
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances . This suggests that through the dual adjustment of acidity and porosity, dealuminated H-Beta zeolite has a promising future in the green synthesis of 2-EAQ .
性质
IUPAC Name |
(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHYBNEFTXEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




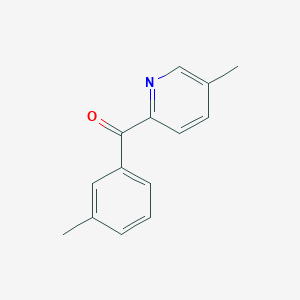
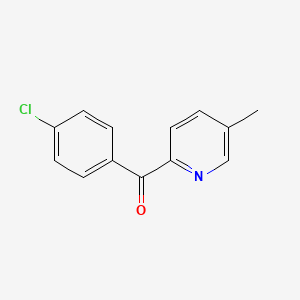
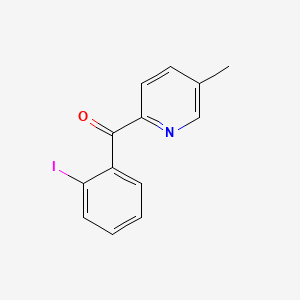
![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
